3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide
Description
Properties
IUPAC Name |
3-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-3-2-4-12(7-11)15(19)17-13-8-16-18(9-13)14-5-6-20-10-14/h2-4,7-9,14H,5-6,10H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTWYZCJGWQQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CN(N=C2)C3CCOC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a suitable diol or halohydrin precursor.
Coupling with Benzamide: The final step involves coupling the pyrazolyl-tetrahydrofuran intermediate with a 3-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
- Tetrahydrofuran (THF) vs. This may improve blood-brain barrier penetration in drug candidates .
- Pyrazole vs. Thiadiazole ():
Pyrazole rings (target compound) offer dual hydrogen-bonding sites (N–H and adjacent N), while 1,3,4-thiadiazoles () provide sulfur-mediated hydrophobic interactions. The latter showed antimicrobial activity, suggesting pyrazole derivatives could be tuned for similar effects .
Table 2: Property Comparison
- Antimicrobial Potential: While the target compound lacks direct data, ’s thiadiazoles demonstrate that heterocyclic substituents critically influence activity. Pyrazole’s nitrogen-rich structure could similarly disrupt microbial enzymes .
Structural Characterization Techniques
- X-ray Crystallography: Both the target compound and ’s derivative rely on SHELX-based refinement () for structural confirmation. The THF ring’s conformation may introduce torsional strain, requiring high-resolution data .
- Spectroscopy: ¹H/¹³C NMR and IR (common across all compounds) confirm amide bond formation and substituent integration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide?
- Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative with a substituted pyrazole-amine. For example, describes a multi-step process for a structurally similar compound, including:
- Step 1 : Activation of the carboxylic acid group using coupling agents like HBTU or EDC.
- Step 2 : Reaction with 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine under controlled pH (e.g., using Et3N in THF) to form the amide bond.
- Step 3 : Purification via silica gel chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) .
- Key Optimization : Reaction temperature (room temperature to 60°C) and solvent choice (THF or DMF) significantly impact yields (25–44% in analogous syntheses) .
Q. How is the compound structurally characterized?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for the tetrahydrofuran (δ 3.5–4.0 ppm, OCH2), pyrazole (δ 7.4–8.4 ppm, aromatic protons), and benzamide (δ 2.3 ppm, CH3; δ 7.2–7.8 ppm, aromatic protons) are critical for confirmation .
- Mass Spectrometry (ESIMS) : Molecular ion peaks (e.g., m/z 378–416 [M+1]<sup>+</sup> in related compounds) validate the molecular formula .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and hydrogen bonding patterns .
Advanced Research Questions
Q. What computational strategies are used to predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., glucocorticoid receptors). Parameters include grid box size (20–25 Å) and Lamarckian genetic algorithms for conformational sampling .
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100–200 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA/GBSA) .
- Validation : Cross-referencing with experimental IC50 values (e.g., 0.5–10 nM for related glucocorticoid modulators) ensures predictive accuracy .
Q. How can contradictions in biological activity data across analogs be resolved?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) on activity. For example, shows that adding a 3-trifluoromethylbenzyl moiety increases receptor binding affinity by 3-fold .
- Meta-Analysis : Aggregate data from multiple assays (e.g., in vitro kinase inhibition vs. cellular cytotoxicity) to identify confounding factors (e.g., off-target effects).
- Crystallographic Studies : Resolve ambiguities using co-crystal structures (e.g., SHELX-refined PDB entries) to visualize binding modes .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., tetrahydrofuran ring oxidation). Introduce deuterium or fluorine atoms to block CYP450-mediated degradation .
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles (50–200 nm size via solvent evaporation) to improve bioavailability .
- Toxicology Screening : Assess hepatotoxicity (ALT/AST levels in plasma) and cardiotoxicity (hERG inhibition assays, IC50 > 10 μM preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
